molecular formula C15H18N2O2 B2411007 (1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone CAS No. 2309538-33-6

(1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone

Cat. No. B2411007
CAS RN: 2309538-33-6
M. Wt: 258.321
InChI Key: TWUVGFDRAYFJMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods used to create the compound. This could involve a variety of chemical reactions, and the specifics would depend on the nature of the compound .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) to determine the arrangement of atoms within the compound .


Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes. This could include reactions used in its synthesis, as well as any reactions it may undergo under certain conditions .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Designer Drug Analysis

A study conducted by Nakajima et al. (2012) focused on identifying unregulated drugs in the Tokyo area, where they identified the benzoylindole (2-iodophenyl)[1-(1-methylazepan-3-yl)-1H-indol-3-yl]methanone, an azepane isomer of AM-2233, among other compounds. This work highlights the ongoing efforts to monitor and analyze new psychoactive substances appearing in commercial products Nakajima et al., 2012.

Synthetic Chemistry

Research in synthetic chemistry has led to the development of novel methodologies and compounds with potential therapeutic applications. For example, a study by Martens et al. (1992) described the synthesis of chiral β-amino alcohols from (S)-2-indoline carboxylic acid, showcasing the application of such compounds in enantioselective catalysis Martens et al., 1992.

Molecular Docking and Biological Activity

Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds and evaluated their anticancer and antimicrobial activities. This study illustrates the potential application of such compounds in developing new therapeutic agents Katariya et al., 2021.

Crystallography and Material Science

The study of crystal structures and molecular packing is fundamental in material science. Ohishi et al. (1995) investigated the crystal structure of a compound similar to "(1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone," providing insights into the molecular interactions and packing styles in solid states Ohishi et al., 1995.

Environmental Monitoring and Public Health

Borova et al. (2015) developed an analytical methodology for the determination of new psychoactive substances in wastewater, highlighting the environmental and public health implications of these compounds. This study underscores the importance of monitoring environmental contaminants and their potential impacts on human health Borova et al., 2015.

Safety and Hazards

Safety and hazard analysis would involve studying any potential dangers associated with the compound. This could include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications for the compound, areas of research that could be pursued, and any modifications to the compound that could be beneficial .

properties

IUPAC Name

(1-methylindol-3-yl)-(1,4-oxazepan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-16-11-13(12-5-2-3-6-14(12)16)15(18)17-7-4-9-19-10-8-17/h2-3,5-6,11H,4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUVGFDRAYFJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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